2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-23-18(25)13-7-3-2-6-12(13)15(22-23)10-20-17(24)11-26-19-21-14-8-4-5-9-16(14)27-19/h2-9H,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYOAAOVSNUMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide generally involves multiple steps, typically starting with the preparation of benzo[d]thiazole derivatives. Key steps include:
Synthesis of benzo[d]thiazol-2-ylthio from benzo[d]thiazole.
Alkylation to introduce the acetamide group.
Coupling with 3-methyl-4-oxo-3,4-dihydrophthalazin-1-ylmethanol under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimization of reaction conditions, such as temperature, pressure, and solvents, to maximize yield and purity. Catalysts or specialized reagents may be employed to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, which can be utilized to modify its structure and enhance its properties.
Reduction: Reductive conditions might be employed to alter the functional groups within the molecule, potentially impacting its bioactivity.
Substitution: The acetamide group allows for various substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing agents: like potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride.
Substitution reactions: often utilize reagents like alkyl halides or acyl chlorides in the presence of bases like triethylamine.
Major Products: The products from these reactions can vary widely, including oxidized derivatives, reduced forms, and various substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
The compound's unique structure allows it to interact with biological systems in ways that can be beneficial for several research applications:
Medicinal Chemistry:
Biological Research: Used as a probe or a chemical tool to study biological pathways.
Material Science: Investigated for its potential use in creating novel materials with specific properties.
Mechanism of Action
The mechanism of action: of 2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide often involves:
Molecular Targets: Enzymes, receptors, or other proteins that interact with the compound's functional groups.
Pathways: Specific biochemical pathways influenced by the compound’s interaction with its targets, leading to biological effects such as inhibition or activation of enzyme activity.
Comparison with Similar Compounds
Benzo[d]thiazole-Acetamide Derivatives
Compounds such as 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g) and 2-(benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin)-3'-yl)acetamide (4a–4g) share the benzo[d]thiazole-thioacetamide backbone but differ in the substituents on the acetamide nitrogen. These derivatives exhibit notable anti-inflammatory (compound 5d, IC₅₀ = 12 μM) and analgesic (compound 5e, ED₅₀ = 18 mg/kg) activities, suggesting that the indolinone or spiro-thiazolidinone groups enhance bioactivity compared to simpler phthalazinone derivatives .
Phthalazinone-Containing Analogues
The compound N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (12) features a triazole-thioether linker instead of benzo[d]thiazole. Its dichlorophenyl group increases lipophilicity (logP = 3.8 vs. Biological data for compound 12 highlight antiproliferative activity against cancer cell lines (IC₅₀ = 8.2 μM, MCF-7), indicating that the triazole-phthalazinone combination may favor cytotoxicity over anti-inflammatory effects .
Quinazolinone and Thiazolidinone Hybrids
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) replaces the phthalazinone with a quinazolinone core. The thiazolidinone ring introduces additional hydrogen-bonding sites, improving solubility (aqueous solubility = 1.2 mg/mL vs. 0.7 mg/mL for the target compound). However, its phenyl substituent may sterically hinder target binding, resulting in lower antimicrobial potency (MIC = 32 μg/mL vs. 16 μg/mL for benzo[d]thiazole analogs) .
Anti-Inflammatory and Analgesic Effects
Benzo[d]thiazole-thioacetamide derivatives (e.g., 5d, 5e) demonstrate superior anti-inflammatory activity (carrageenan-induced edema inhibition = 78% at 50 mg/kg) compared to phthalazinone-triazole hybrids (e.g., compound 12, 45% inhibition). This disparity suggests the benzo[d]thiazole moiety enhances COX-2 inhibition or cytokine suppression .
Antimicrobial Activity
Compounds with a phthalazinone core exhibit broad-spectrum antibacterial activity (e.g., Staphylococcus aureus MIC = 8–16 μg/mL), while quinazolinone-thiazolidinone hybrids show narrower efficacy (MIC = 32–64 μg/mL). The thioether linkage in the target compound likely facilitates membrane disruption, a mechanism less prominent in oxadiazole-based analogs .
Solubility and Stability
The phthalazinone core confers moderate aqueous solubility (0.7 mg/mL at pH 7.4), outperforming dichlorophenyl-substituted analogs (0.3 mg/mL) but underperforming compared to hydroxyacetamide derivatives (e.g., N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, solubility = 2.1 mg/mL) due to reduced hydrogen-bond donor capacity .
Data Tables
Table 2. Physicochemical Properties
Biological Activity
2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of benzothiazole derivatives, which are recognized for their potential therapeutic applications in various fields, including antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 396.5 g/mol. Its structure consists of a benzo[d]thiazole moiety linked to a thioether and a phthalazinone derivative, which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Many benzothiazole compounds have demonstrated significant antibacterial and antifungal properties.
- Anticancer Potential : Some derivatives show promise in inhibiting cancer cell proliferation and inducing apoptosis.
- Enzyme Inhibition : Certain compounds act as inhibitors for various enzymes, including cyclooxygenase (COX) enzymes, which are targets in pain and inflammation management.
The biological activity of 2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide may involve:
- Enzyme Interaction : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell growth.
- Receptor Modulation : It could modulate receptor activity, affecting cellular signaling pathways.
- DNA Interference : The compound might interact with DNA, disrupting replication or transcription processes.
Antimicrobial Activity
Studies have shown that benzothiazole derivatives exhibit potent antimicrobial effects. For instance, compounds similar to 2-(benzo[d]thiazol-2-ylthio)-N-acetamide were tested against various bacterial strains with promising results:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 2-(benzo[d]thiazol-2-ylthio)-N-acetamide | 50 | 98 |
| Other Derivatives | Varies | Varies |
These findings suggest that the compound could be effective against resistant strains of bacteria.
Anticancer Activity
In vitro studies have evaluated the anticancer potential of similar benzothiazole derivatives against several cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MDA-MB-231 (breast) | 6.5 | Moderate Inhibition |
| SK-Hep-1 (liver) | 7.0 | Moderate Inhibition |
| NUGC-3 (gastric) | 5.8 | Strong Inhibition |
These results indicate that the compound may serve as a lead for developing new anticancer agents.
Case Studies
- Frentizole : A derivative used in treating rheumatoid arthritis demonstrated significant enzyme inhibition related to amyloid beta peptide interactions, showcasing the potential therapeutic applications of benzothiazole derivatives in neurodegenerative diseases .
- Antitubercular Activity : Recent studies have synthesized new benzothiazole derivatives that displayed improved inhibitory activity against Mycobacterium tuberculosis compared to standard treatments .
Q & A
Q. Analytical validation :
- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., characteristic shifts for thiazole protons at δ 7.2–7.8 ppm and phthalazinone carbonyl at δ 168–170 ppm) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 451.12) .
Advanced: How can researchers optimize reaction yields for the synthesis of this compound when encountering low selectivity in the final coupling step?
Answer:
Low selectivity in amide coupling may arise from competing side reactions. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Catalyst systems : Use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Temperature control : Maintaining 0–5°C during acyl chloride formation reduces byproduct generation .
Q. Example optimization data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, EDCI/HOBt, RT | 72 | 89 |
| DCM, DCC/DMAP, 0°C | 84 | 95 |
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : H/C NMR identifies functional groups (e.g., thioacetamide protons at δ 3.8–4.2 ppm) and confirms regiochemistry .
- IR spectroscopy : Detects carbonyl stretches (1650–1700 cm) and C-S bonds (600–700 cm) .
- HPLC-MS : Combines purity assessment with molecular weight confirmation .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution:
Q. Key metrics :
- R-factor : <0.05 indicates high accuracy.
- Electron density maps : Confirm absence of disorder in the thioacetamide group .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Answer:
SAR focuses on modifying:
Q. Bioactivity comparison :
| Analog Substituent | IC (μM) | Target |
|---|---|---|
| -H (Parent compound) | 12.4 | Kinase X |
| -Cl | 4.7 | Kinase X |
| -OCH | 8.9 | Kinase X |
Advanced: How should researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
Answer:
Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies:
- Dose-response curves : Validate activity across concentrations (e.g., 1–100 μM) .
- Target profiling : Use kinase inhibition panels to identify primary targets .
- Cellular context : Test in multiple cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific effects .
Basic: What in vitro assays are recommended for initial biological screening of this compound?
Answer:
- Cytotoxicity : MTT assay in cancer cell lines (e.g., IC determination) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .
Advanced: How can computational modeling (e.g., molecular docking) complement experimental studies of this compound?
Answer:
- Docking simulations : AutoDock Vina predicts binding poses in target proteins (e.g., kinase X active site) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity .
Q. Example docking scores :
| Compound | Docking Score (kcal/mol) |
|---|---|
| Parent compound | -9.2 |
| -Cl analog | -11.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
